2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride
Overview
Description
The compound “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride” is not well-documented in the literature. However, a similar compound, “2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride” is known1. It has a molecular weight of 171.65 and is a powder at room temperature1.
Synthesis Analysis
There is no specific information available on the synthesis of “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride”. However, a related compound, “2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride”, can be synthesized using ethanol as both a solvent and reagent with microwave heating for short reaction times2.Molecular Structure Analysis
The molecular structure of “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride” is not explicitly mentioned in the literature. However, the structure of a similar compound, “2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride”, has been reported1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride”. However, a related compound, “2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride”, has been reported to exhibit highly sensitive and selective on-off Hg2+ fluorescence quenching behavior in aqueous acetonitrile solutions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride” are not well-documented in the literature. However, a similar compound, “2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride”, is known to be a powder at room temperature1.Scientific Research Applications
Alzheimer's Disease Diagnosis
A study employed a hydrophobic radiofluorinated derivative, [18F]FDDNP, for the non-invasive localization and monitoring of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This application illustrates the potential of related nitrile derivatives in diagnostic imaging and disease progression monitoring (Shoghi-Jadid et al., 2002).
Heterocyclic Chemistry
Research in heterocyclic chemistry has demonstrated the utility of nitrile derivatives in synthesizing various heterocyclic compounds. For instance, 2-arylhydrazononitriles have been used as key synthons for creating new, antimicrobial heterocyclic substances, showcasing the role of similar compounds in developing new pharmaceuticals (Behbehani et al., 2011).
Phthalocyanines Synthesis
A novel phthalodinitrile derivative carrying dimethylaminoethylsulfanyl groups was synthesized and used to create metal-free or metal-containing phthalocyanines. These compounds were then converted into water-soluble quaternized products, illustrating the role of nitrile derivatives in the synthesis of materials with potential applications in catalysis, photodynamic therapy, and as dyeing agents (Gürsoy et al., 2001).
Synthetic Methodologies
In synthetic chemistry, nitrile derivatives have been utilized in base-catalyzed ring transformations of 2H-pyran-2-ones, leading to the efficient synthesis of aminonicotinonitriles and diaminopyridines. This application underscores the importance of such compounds in facilitating novel synthetic routes for complex molecules (Farhanullah et al., 2003).
Antimicrobial Activity
The synthesis of 2-arylhydrazononitriles and their subsequent application in creating antimicrobial heterocyclic substances highlight the potential use of nitrile derivatives in developing new antimicrobial agents. Such compounds exhibit significant activity against various microbial organisms, demonstrating their potential in pharmaceutical applications (Behbehani et al., 2011).
Safety And Hazards
The safety and hazards of “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride” are not well-documented in the literature. However, a similar compound, “4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride”, is known to be toxic if swallowed and fatal in contact with skin5.
Future Directions
Given the limited information available on “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of this compound and its potential applications.
properties
IUPAC Name |
2-(2-aminoethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S.ClH/c1-7-5-8(2)13-10(9(7)6-12)14-4-3-11;/h5H,3-4,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRYPTKQUGWPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCCN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.